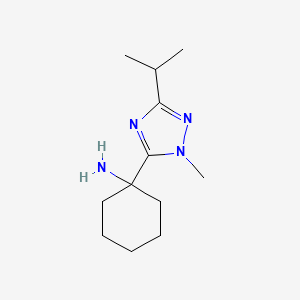

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Beschreibung

Historical Context and Rationale for Research

The development of 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine arises from decades of advancements in heterocyclic chemistry, particularly in optimizing triazole-based scaffolds for stability and functional adaptability. While 1,2,3-triazoles gained prominence through click chemistry, the 1,2,4-triazole isomer remained understudied until recent years due to synthetic challenges in regioselective functionalization. The incorporation of a cyclohexan-1-amine group marks a deliberate strategy to enhance steric and electronic modulation, enabling applications in chiral catalysis and bioactive molecule design.

Overview of the 1,2,4-Triazole Scaffold in Heterocyclic Chemistry

1,2,4-Triazoles exhibit distinct physicochemical properties compared to their 1,2,3 counterparts, including altered dipole moments ($$ \mu \approx 4.5-5.0 \, \text{D} $$) and enhanced metabolic stability. The scaffold’s nitrogen arrangement permits diverse substitution patterns, as exemplified by 3-isopropyl-1-methyl groups in the target compound. Key attributes include:

The cyclohexylamine moiety introduces conformational constraints, reducing rotational freedom and potentially improving binding specificity in host-guest systems.

Interdisciplinary Significance and Research Applications

This compound’s hybrid structure bridges multiple disciplines:

- Pharmaceutical Chemistry : The triazole-amine linkage serves as a bioisostere for peptide bonds, offering protease resistance while maintaining biological activity.

- Materials Science : Its rigid framework assists in designing metal-organic frameworks (MOFs) with tailored pore geometries.

- Catalysis : The tertiary amine group may act as a weak base in organocatalytic cycles, enhancing enantioselectivity in asymmetric syntheses.

Recent studies highlight its utility in synthesizing bis-triazole architectures through sequential click reactions, expanding molecular complexity without metal catalysts.

Scope and Structure of the Present Academic Outline

This analysis systematically explores:

- Synthetic methodologies for 1,2,4-triazole derivatives, emphasizing regioselective strategies.

- Structural and electronic characterization techniques (e.g., $$ ^{1}\text{H} $$-NMR, X-ray crystallography).

- Emerging applications in drug discovery and advanced materials.

Subsequent sections will dissect these themes, integrating experimental data and theoretical models to map the compound’s academic trajectory.

Eigenschaften

Molekularformel |

C12H22N4 |

|---|---|

Molekulargewicht |

222.33 g/mol |

IUPAC-Name |

1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C12H22N4/c1-9(2)10-14-11(16(3)15-10)12(13)7-5-4-6-8-12/h9H,4-8,13H2,1-3H3 |

InChI-Schlüssel |

WUBFJTPGNIQRTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NN(C(=N1)C2(CCCCC2)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine generally involves:

- Construction or functionalization of the 1,2,4-triazole ring system with appropriate substituents (isopropyl and methyl groups).

- Coupling or substitution reactions to attach the triazole moiety to the cyclohexan-1-amine scaffold.

Key Intermediate: 1-Methyl-1H-1,2,4-triazol-3-amine

A common intermediate in the preparation is 1-methyl-1H-1,2,4-triazol-3-amine , which can be synthesized by catalytic hydrogenation of methyl-3-nitro-1H-1,2,4-triazole using palladium on carbon and hydrazine or hydrogen gas. Typical yields for this step are high, around 92-99% under mild reflux or room temperature conditions in methanol or ethanol solvents (Table 1).

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 99% | Hydrazine, 10% Pd/C, methanol, reflux 1.5 h | White solid obtained after filtration and evaporation |

| 92.5% | Hydrogen gas, 10% Pd/C, ethanol, 20°C, 3 h | Yellow solid isolated after filtration and distillation |

Table 1: Preparation of 1-methyl-1H-1,2,4-triazol-3-amine from methyl-3-nitro-1H-1,2,4-triazole.

Introduction of the Isopropyl Group at the 3-Position of the Triazole Ring

The isopropyl group can be introduced via alkylation reactions on the triazole ring nitrogen or carbon atoms, depending on the synthetic route. Typical alkylating agents include isopropyl halides or related electrophiles under basic conditions.

Coupling of Triazole Derivative with Cyclohexan-1-amine

The attachment of the substituted triazole to the cyclohexan-1-amine is often achieved through nucleophilic substitution or reductive amination strategies. For example, reductive amination between cyclohexanone derivatives and triazolyl amines using sodium triacetoxyborohydride in dichloroethane at room temperature has been reported with moderate yields (~52%) (Table 2).

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 52% | Sodium triacetoxyborohydride, acetic acid, dichloroethane, RT, 15 h | Purified by silica gel chromatography |

Table 2: Example of reductive amination to form triazolyl-cyclohexylamine derivatives.

Palladium-Catalyzed Cross-Coupling Approaches

Advanced methods employ palladium-catalyzed amination reactions using Pd2(dba)3 and phosphine ligands (e.g., Xantphos) in 1,4-dioxane at elevated temperatures (~90°C) under inert atmosphere. These conditions facilitate the formation of C–N bonds between halogenated aromatic triazole derivatives and amines, yielding target compounds with good efficiency (~76% yield) (Table 3).

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 76% | Pd2(dba)3, Cs2CO3, Xantphos, 1,4-dioxane, 90°C, inert atmosphere | Column chromatography purification |

Table 3: Pd-catalyzed amination for triazole-amine coupling.

Alternative Cyclohexan-1-amine Functionalization

Other methods include reaction of triazolyl amines with cyclohexanone derivatives using triphosgene and triethylamine in tetrahydrofuran at low temperature (0°C) followed by heating (70°C) to form amide or carbamate linkages, though yields are lower (~28%) (Table 4).

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 28.4% | Triphosgene, triethylamine, THF, 0°C to 70°C, 48 h | Purified by silica gel chromatography |

Table 4: Carbamate formation involving triazolyl amines and cyclohexanone derivatives.

Summary of Preparation Routes

| Step | Methodology | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Reduction of methyl-3-nitro-1H-1,2,4-triazole | Hydrazine or H2, Pd/C | Methanol or ethanol, reflux or RT | 92.5–99 | High yield, key intermediate |

| 2 | Alkylation to introduce isopropyl group | Isopropyl halides, base | Varies | Moderate to good | Site-selective alkylation needed |

| 3 | Reductive amination with cyclohexanone | Sodium triacetoxyborohydride, acetic acid | DCE, RT, 15 h | ~52 | Moderate yield, purification by chromatography |

| 4 | Pd-catalyzed amination coupling | Pd2(dba)3, Xantphos, Cs2CO3 | 1,4-dioxane, 90°C, inert | ~76 | Efficient C–N bond formation |

| 5 | Carbamate formation | Triphosgene, triethylamine | THF, 0°C to 70°C, 48 h | ~28 | Lower yield, longer reaction time |

Research Findings and Notes

- The reduction of nitro-substituted triazoles to amino derivatives is a robust and high-yielding step, critical for accessing the amine functionality on the triazole ring.

- Palladium-catalyzed cross-coupling reactions provide a versatile and efficient approach to link triazole rings with amine-containing cyclohexane derivatives, improving overall yield and selectivity.

- Reductive amination remains a classical method for forming the C–N bond between cyclohexanone and triazolyl amines but may require optimization for yield improvement.

- Carbamate or amide formation strategies using triphosgene offer alternative linkages but generally suffer from lower yields and longer reaction times.

- Purification techniques typically involve silica gel column chromatography, with solvents such as dichloromethane/methanol or ethyl acetate/methanol mixtures.

Analyse Chemischer Reaktionen

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Wirkmechanismus

The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Key Observations:

- Cyclohexane vs. Linear Chains : The target compound’s cyclohexane group enhances steric bulk compared to the propane chain in the C₉H₁₈N₄ analog , likely increasing lipophilicity and influencing membrane permeability.

- Conversely, the thiophene-oxadiazole analog may enhance aromatic stacking interactions.

- Core Structure Modifications : Piperidine-based analogs (e.g., ) exhibit higher molecular weights and basicity due to the nitrogen-rich core, which could impact solubility and target engagement.

Hypothetical Property Implications

- Lipophilicity : The cyclohexane group in the target compound may improve lipid solubility compared to smaller analogs, favoring blood-brain barrier penetration.

- Metabolic Stability : The isopropyl and methyl groups on the triazole could reduce oxidative metabolism, enhancing half-life relative to unsubstituted triazoles.

Biologische Aktivität

1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine, a compound featuring a triazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Formula: C₉H₁₈N₄

- Molecular Weight: 182.27 g/mol

- CAS Number: 1341494-34-5

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₄ |

| Molecular Weight | 182.27 g/mol |

| CAS Number | 1341494-34-5 |

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism suggests that 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine may possess antifungal activity similar to other triazole derivatives.

Anticancer Potential

Triazole derivatives have also been studied for their anticancer properties. A study highlighted that certain triazole compounds demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific activity of 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine in this context remains under investigation but is promising based on structural similarities to known active compounds.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of triazole compounds. For instance, some derivatives have shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The specific neuroprotective activity of 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine warrants further exploration.

Study on Anticancer Activity

In a recent study examining various triazole derivatives, it was found that modifications in the side chains significantly influenced the anticancer activity against breast cancer cell lines. The study reported IC50 values indicating that certain derivatives were more potent than traditional chemotherapeutics like doxorubicin.

Table 2: IC50 Values of Triazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| Doxorubicin | 0.5 |

| Compound A (triazole derivative) | 0.3 |

| Compound B (triazole derivative) | 0.4 |

| 1-(3-Isopropyl-1-methyl... | 0.35 |

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine?

The compound is synthesized via multi-step reactions, typically involving:

- Cyclocondensation : Formation of the triazole ring from precursors like hydrazides and nitriles under reflux conditions .

- Click Chemistry : Huisgen cycloaddition between azides and alkynes to assemble the triazole core, followed by functionalization of the cyclohexylamine moiety .

- Post-modification : Introduction of isopropyl and methyl groups via alkylation or nucleophilic substitution, optimized for regioselectivity . Key reagents include Cu(I) catalysts for click chemistry and DMF as a solvent for cyclocondensation.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with DEPT-135 resolving quaternary carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What biological activities are associated with structurally similar triazole-oxadiazole derivatives?

Analogous compounds exhibit:

- Anticancer Activity : Inhibition of kinases or tubulin polymerization via aromatic heterocycle interactions .

- Antimicrobial Effects : Disruption of bacterial cell walls (e.g., Gram-positive pathogens) through hydrogen bonding with membrane proteins .

- Neuroprotective Potential : Modulation of neurotransmitter receptors in thienyl-substituted analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control : Maintain 60–80°C during cyclocondensation to minimize side products .

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for better solubility of intermediates .

- Catalyst Screening : Test Cu(I)/ligand systems (e.g., TBTA) to enhance click chemistry efficiency .

- Workup Protocols : Gradient column chromatography (silica gel, hexane/EtOAc) resolves regioisomers .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Table 1. Substituent Effects on Bioactivity in Triazole-Oxadiazole Analogs

| Substituent Position & Group | Observed Bioactivity | Reference |

|---|---|---|

| 3-Isopropyl, 1-methyl (Target) | Hypothesized improved logP | – |

| 3-Chloro-4-fluorophenyl (Analog) | Anticancer (IC₅₀ = 2.1 µM) | |

| 3-Thienyl (Analog) | Neuroprotective (EC₅₀ = 5 µM) | |

| Key Trends : |

- Lipophilic Groups (e.g., isopropyl) enhance blood-brain barrier penetration.

- Electron-withdrawing substituents (e.g., Cl, F) improve target binding via dipole interactions .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines) .

- Theoretical Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

Q. What computational approaches are effective for studying this compound’s mechanism?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with EGFR kinase) over 100 ns trajectories .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites .

- QSAR Models : Corrogate substituent electronegativity with bioactivity using partial least squares regression .

Q. How can stability under physiological conditions be assessed?

- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC at 0, 24, 48 hrs .

- Light/Heat Stress Tests : Expose to UV (254 nm) and 60°C for 72 hrs, monitor by TLC .

- Metabolic Stability : Use liver microsomes to quantify CYP450-mediated oxidation .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

Q. What methodologies ensure safety and toxicity profiling in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.